- Method for preparing primary amine through catalytic reducing amination of aldehyde/ketone compound, China, , ,
Cas no 96-15-1 (2-methylbutan-1-amine)
2-methylbutan-1-amine structure
2-methylbutan-1-amine Properties
Names and Identifiers
-
- 1-Butanamine, 2-methyl-
- 2-Methylbutylamine (contains 3-Methylbutylamine)
- 2-Methylbutan-1-amine
- 2-Methylbutylamine
- C5H13N
- 1-Amino-2-methylbutan
- 2-Mehtylbutylamine
- 2-methyl-1-butanamin
- 2-methyl-1-butylamine
- 2-methylbutanamine
- 2-Methylbutylamin
- Active amylamine
- butylamine,2-methyl
- Pentan-2-amine
- RARECHEM AL BW 0193
- 1-Amino-2-methylbutane (contains 3-Methylbutylamine)
- 1-Amino-2-methylbutane
- 2-Methyl-1-butanamine (ACI)
- Butylamine, 2-methyl- (6CI, 7CI, 8CI)
- (±)-2-Methylbutylamine
- 2-Ethylpropylamine
- dl-2-Methylbutylamine
- β-Methylbutylamine
- +Expand
-
- MFCD00008147
- VJROPLWGFCORRM-UHFFFAOYSA-N
- 1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3
- NCC(CC)C
Computed Properties
- 87.10480
- 1
- 1
- 2
- 87.104799
- 6
- 27.1
- 0
- 0
- 1
- 0
- 0
- 1
- 1
- nothing
- 0
- 26
Experimental Properties
- 1.69150
- 26.02000
- n20/D 1.4116(lit.)
- 97°C(lit.)
- -70°C (estimate)
- Fahrenheit: 46.4 ° f
Celsius: 8 ° c - 4241 | 2-METHYLBUTYLAMINE
- alcohols and water: soluble(lit.)
- Colorless liquid.
- Not determined
- 0.738 g/mL at 25 °C(lit.)
2-methylbutan-1-amine Security Information
- GHS02 GHS05
- 3
- 3.1
- S16; S23; S26; S36; S36/37/39; S45
- II
- R11
- C F
- UN 2733 3/PG 2
- H225-H314
- P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- dangerous
- Flammable area
- II
- 11-20/21/22-34
- Danger
- 3.1
2-methylbutan-1-amine Customs Data
- 2933990090
-
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-methylbutan-1-amine Price
2-methylbutan-1-amine Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel monoxide , Nickel , Carbon Solvents: Methanol ; 4 h, 2 MPa, 90 °C
Reference
- Facile synthesis of controllable graphene-co-shelled reusable Ni/NiO nanoparticles and their application in the synthesis of amines under mild conditionsGreen Chemistry, 2020, 22(21), 7387-7397,
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Ammonia Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: Toluene ; 18 h, 7.5 atm, reflux
Reference
- Preparation of ruthenium complexes with quinolinyl or acridinyl based pincer ligands for use as catalysts in the process for preparing amines from alcohols and ammonia, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Ammonia Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: Toluene ; 18 h, 7.5 atm, reflux
Reference
- Selective synthesis of primary amines directly from alcohols and ammoniaAngewandte Chemie, 2008, 47(45), 8661-8664,
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrogen
Reference
- Reactions of unsaturated alkyl azides. Part 1. Synthesis and reactions of 4-azido-3-methyl-1,2-butadieneAngewandte Chemie, 1985, 97(3), 231-2,
Synthetic Circuit 11
Reaction Conditions
Reference
- Preparation of benzamide derivatives for controlling plant diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
Reference
- The peptoid synthesis from some amino acid analogsCommunications de la Faculte des Sciences de l'Universite d'Ankara, 2004, 50(2), 17-22,
Synthetic Circuit 13
Reaction Conditions
Reference
- Drugs composed of ω-polyunsaturated fatty amides or esters with biogenic amines or alcohols, European Patent Organization, , ,
Synthetic Circuit 14
Reaction Conditions
Reference
- Synthesis of New 3'-, 5-, and N4-Modified 2'-O-Methylcytidine Libraries on Solid SupportJournal of Combinatorial Chemistry, 2003, 5(6), 851-859,
Synthetic Circuit 15
Reaction Conditions
Reference
- N-Indanyl-4-aminosulfonylbenzamides as potassium channel blockers, Germany, , ,
Synthetic Circuit 16
Reaction Conditions
Reference
- Alkylation of ammonia by aliphatic alcohols under hydrogen pressureTrudy Belorusskoi Sel'skokhozyaistvennoi Akademii, 1968, 42, 232-8,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Urea , Potassium carbonate Catalysts: 1,3-Bis(diphenylphosphino)propane , Chloro(η5-2,4-cyclopentadien-1-yl)[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphin… Solvents: Diglyme ; 12 h, 160 °C
Reference
- Amination of aliphatic alcohols with urea catalyzed by ruthenium complexes: effect of supporting ligandsJournal of Coordination Chemistry, 2020, 73(13), 1954-1966,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , [1,1′-Binaphthalene]-4,4′,7,7′-tetrasulfonic acid, 2,2′-bis[[bis(3-sulfophenyl)p… Solvents: tert-Butyl methyl ether , Water
1.2 Reagents: Hydrogen
1.2 Reagents: Hydrogen
Reference
- The first efficient hydroaminomethylation with ammonia: with dual metal catalysts and two-phase catalysis to primary aminesAngewandte Chemie, 1999, 38(16), 2372-2375,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Hydrogen , Ammonia Catalysts: Aluminum magnesium oxide (Al2MgO4) , Ruthenium tungsten oxide Solvents: Cyclopentyl methyl ether ; 6 bar, rt → 200 °C; 6.5 h, 50 bar, 200 °C
Reference
- One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesisGreen Chemistry, 2020, 22(15), 5105-5114,
2-methylbutan-1-amine Raw materials
2-methylbutan-1-amine Preparation Products
2-methylbutan-1-amine Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:96-15-1)
A LA DING
anhua.mao@aladdin-e.com
2-methylbutan-1-amine Related Literature
-
R. C. Payn,E. P. Perman Trans. Faraday Soc. 1929 25 599
-
Govindan Rajivgandhi,Govindan Ramachandran,Ramachandran Vijayan,Franck Quero,Muthuchamy Maruthupandy,Naiyf S. Alharbi,Shine Kadaikunnan,Manoharan Natesan,Wen-Jun Li New J. Chem. 2022 46 16495
-
3. X-Ray structure determination of methoxynepetaefolin and nepetaefolinol, labdane diterpenoids from Leonotis nepetaefolia R.Br.John F. Blount,Percy S. Manchand J. Chem. Soc. Perkin Trans. 1 1980 264
-
4. Novel statine analogue synthesized from L-aspartic acidHing L. Sham,Cheryl A. Rempel,Herman Stein,Jerome Cohen J. Chem. Soc. Chem. Commun. 1987 683
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Sahra St John-Campbell,James A. Bull Org. Biomol. Chem. 2018 16 4582
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Xin-Hui Tian,Li-Li Hong,Wei-Hua Jiao,Hou-Wen Lin Nat. Prod. Rep. 2023 40 718
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Zhan Chen,Qian Wang,Xin Wu,Zhao Li,Yun-Bao Jiang Chem. Soc. Rev. 2015 44 4249
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Yuanle Cao,Mingdi Yang,Yang Wang,HongPing Zhou,Jun Zheng,Xiuzhen Zhang,Jieying Wu,Yupeng Tian,Zongquan Wu J. Mater. Chem. C 2014 2 3686
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Melissa J. Buskes,Katherine L. Harvey,Benjamin J. Richards,Robabeh Kalhor,Rebecca M. Christoff,Chamodi K. Gardhi,Dene R. Littler,Elliott D. Cope,Boris Prinz,Greta E. Weiss,Nathan J. O'Brien,Brendan S. Crabb,Leslie W. Deady,Paul R. Gilson,Belinda M. Abbott Org. Biomol. Chem. 2016 14 4617
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Karoline G. Primdahl,Jens M. J. Nols?e,Marius Aursnes Org. Biomol. Chem. 2020 18 9050
Recommended suppliers
Amadis Chemical Company Limited
(CAS:96-15-1)2-methylbutan-1-amine
99%
25g
175.0